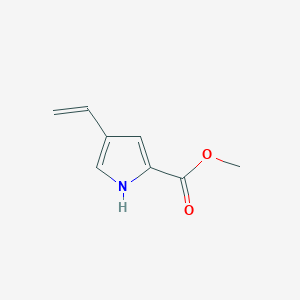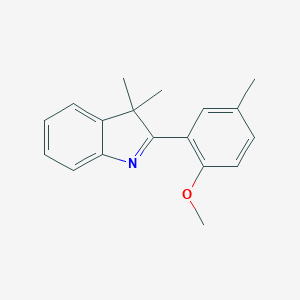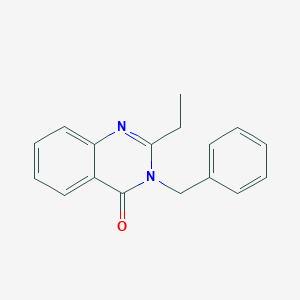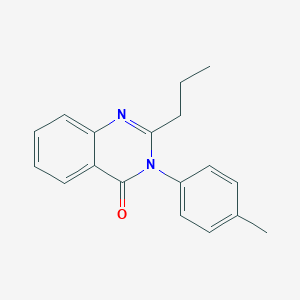![molecular formula C15H13N3O B188403 3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one CAS No. 21231-41-4](/img/structure/B188403.png)
3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biotechnology. This compound is also known as MIH and has a molecular formula of C15H14N4O.
Mechanism of Action
The mechanism of action of 3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. MIH has also been shown to induce apoptosis, which is a programmed cell death process that is essential for the removal of damaged or abnormal cells from the body.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one has a range of biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, inhibit angiogenesis, and reduce inflammation. MIH has also been shown to modulate the immune system and enhance the body's natural defense mechanisms against cancer and other diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one in lab experiments is its potent anticancer activity. MIH has been found to be effective against a range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using MIH in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one. One area of interest is the development of MIH-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the mechanism of action of MIH and its potential interactions with other drugs and compounds. Additionally, further studies are needed to determine the optimal dosage and administration of MIH for maximum efficacy.
Synthesis Methods
The synthesis of 3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one involves the reaction of 2-acetylindole with 2-methylphenylhydrazine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
Scientific Research Applications
3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities. MIH has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
properties
CAS RN |
21231-41-4 |
|---|---|
Product Name |
3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one |
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-[(2-methylphenyl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C15H13N3O/c1-10-6-2-4-8-12(10)17-18-14-11-7-3-5-9-13(11)16-15(14)19/h2-9,16,19H,1H3 |
InChI Key |
GNENHQKUQDNVBG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NNC2=C3C=CC=CC3=NC2=O |
SMILES |
CC1=CC=CC=C1N=NC2=C(NC3=CC=CC=C32)O |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(NC3=CC=CC=C32)O |
Other CAS RN |
21231-41-4 |
solubility |
0.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



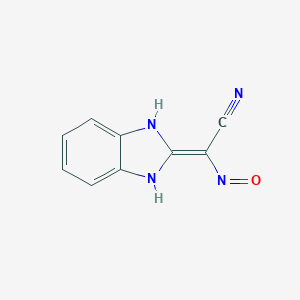
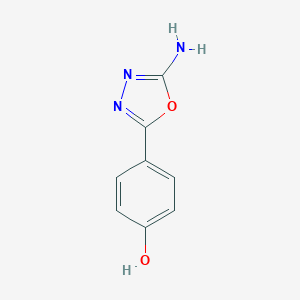

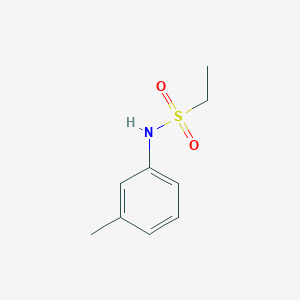


![2-Phenylimidazo[1,2-a]quinoline](/img/structure/B188334.png)
![Naphth[1,2-d]oxazole, 2-phenyl-](/img/structure/B188336.png)
